molecular formula C25H22N4O3 B15141793 Csf1R-IN-10

Csf1R-IN-10

Cat. No.: B15141793
M. Wt: 426.5 g/mol
InChI Key: DQYJZYDKIPKLEC-DEOSSOPVSA-N
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Description

Csf1R-IN-10 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of the survival, proliferation, and differentiation of monocytes and macrophages. This receptor is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer .

Preparation Methods

The synthesis of Csf1R-IN-10 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Csf1R-IN-10 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .

Mechanism of Action

Csf1R-IN-10 exerts its effects by binding to the CSF1R and inhibiting its activation by its ligands, CSF-1 and IL-34. This inhibition prevents the downstream signaling pathways that are normally activated by CSF1R, such as the PI3K, JAK, and MAPK pathways. These pathways are involved in cell survival, proliferation, and differentiation, and their inhibition can lead to the suppression of tumor growth, inflammation, and other pathological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

(3R)-3-(4-cyclopropylphenyl)-7-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

InChI

InChI=1S/C25H22N4O3/c1-29-14-19(12-28-29)22-10-20(8-9-26-22)31-21-11-23-25(27-13-21)32-24(15-30-23)18-6-4-17(5-7-18)16-2-3-16/h4-14,16,24H,2-3,15H2,1H3/t24-/m0/s1

InChI Key

DQYJZYDKIPKLEC-DEOSSOPVSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)O[C@@H](CO4)C5=CC=C(C=C5)C6CC6

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CC4=C(N=C3)OC(CO4)C5=CC=C(C=C5)C6CC6

Origin of Product

United States

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